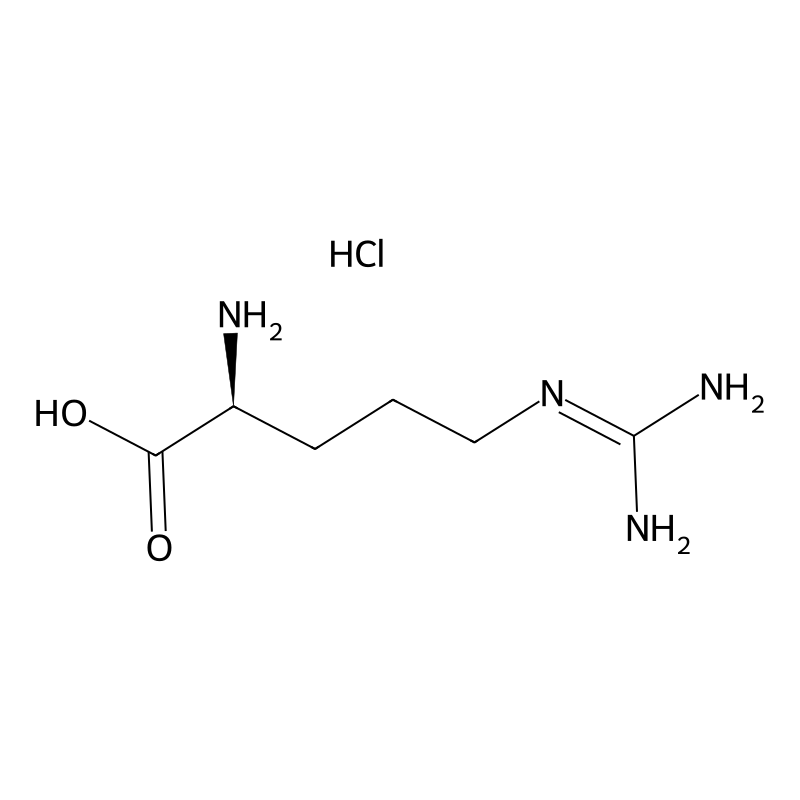

Arginine Hydrochloride

C6H15ClN4O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H15ClN4O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.82X10+5 mg/l @ 25 °C

182 mg/mL at 25 °C

Soluble in water; Insoluble in ether

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Gene and Drug Delivery Systems

One of the most promising applications of Arginine Hydrochloride lies in its ability to enhance the delivery of therapeutic agents into cells. Due to its polycationic nature (having a positive charge), Arginine Hydrochloride interacts with negatively charged cell membranes, facilitating the uptake of various biological substances. Research has shown its effectiveness in delivering proteins, peptides, DNA, siRNA (small interfering RNA), and other drugs into target cells [1]. This improved delivery efficiency makes Arginine Hydrochloride a valuable tool for developing gene therapies and novel drug delivery systems.

Source

[1] Poly-L-arginine Hydrochloride: The Vital Role it Plays in Research and Development PDF document:

Tissue Engineering

Arginine Hydrochloride's properties extend beyond drug delivery. Its ability to interact with cell membranes makes it a potential candidate for building scaffolds in tissue engineering. These scaffolds provide a support structure for cells to grow and differentiate, ultimately aiming to regenerate damaged tissues. Studies suggest that Arginine Hydrochloride-based scaffolds can promote cell adhesion and proliferation, offering promise for applications in bone, cartilage, and other tissue regeneration therapies [2].

Source

[2] Development of Degradable Poly(L-arginine) Hydrogels for Tissue Engineering Applications ()

Antibacterial Activity

Recent research has revealed another interesting property of Arginine Hydrochloride: its potential to combat bacteria. Studies have shown that Arginine Hydrochloride exhibits antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative types [3]. The exact mechanism of this action is still under investigation, but it suggests a possible role for Arginine Hydrochloride in developing novel antimicrobial agents.

Source

[3] Antibacterial Activity of Poly-L-Arginine Hydrochloride ()

Arginine hydrochloride is a salt derived from the amino acid arginine, specifically the hydrochloride form of L-arginine. The chemical formula for arginine hydrochloride is and its IUPAC name is (2S)-2-amino-5-carbamimidamidopentanoic acid hydrochloride. This compound is characterized by a guanidino group, which contributes to its unique properties, including its solubility and biological activity. At physiological pH, arginine hydrochloride exists as a cation due to the protonation of its amino and guanidino groups .

Arginine is classified as a semi-essential amino acid, meaning that while it can be synthesized by the body, supplementation may be necessary under certain conditions, such as during periods of stress or illness. It plays vital roles in various physiological processes, including protein synthesis, hormone secretion, and immune function.

The mechanism of action of arginine hydrochloride depends on the specific context of its use.

- In cell culture experiments: Arginine hydrochloride provides a source of L-arginine for cellular processes like protein synthesis and NO production.

- In physiological studies: L-arginine from arginine hydrochloride can contribute to vasodilation (blood vessel relaxation) by increasing NO bioavailability.

- Skin and eye irritation: Direct contact with skin or eyes can cause irritation.

- Inhalation irritation: Inhalation of dust particles may irritate the respiratory tract.

- Ingestion: Ingestion of large amounts could cause stomach upset or diarrhea.

- Deamination: Arginine can be converted to citrulline through deamination by the enzyme arginase.

- Nitric Oxide Production: Arginine serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a crucial signaling molecule in the cardiovascular system.

- Urea Cycle: In the liver, arginine is involved in the urea cycle, where it is hydrolyzed to produce urea and ornithine .

Arginine hydrochloride exhibits several biological activities:

- Vasodilation: By serving as a precursor for nitric oxide, it promotes vasodilation, enhancing blood flow and reducing blood pressure.

- Immune Function: It supports immune responses by promoting the proliferation of T-cells and macrophages.

- Wound Healing: Arginine is known to enhance collagen synthesis and improve wound healing processes .

Additionally, arginine has been shown to influence hormone secretion, including insulin and growth hormone.

Arginine hydrochloride can be synthesized through various methods:

- Chemical Synthesis: This involves the reaction of L-arginine with hydrochloric acid to form arginine hydrochloride.

- Biological Synthesis: In biological systems, arginine is synthesized from citrulline via the action of enzymes such as argininosuccinate synthetase and argininosuccinate lyase in the urea cycle .

Arginine hydrochloride has diverse applications across various fields:

- Pharmaceuticals: Used in formulations for intravenous nutrition and as an excipient in therapeutic protein formulations due to its ability to enhance protein solubility and stability .

- Dietary Supplements: Commonly marketed for improving athletic performance, enhancing recovery, and supporting cardiovascular health.

- Cosmetics: Employed in skincare products for its moisturizing properties and ability to promote wound healing.

Studies have shown that arginine hydrochloride interacts with various biological systems:

- It enhances protein refolding processes by suppressing aggregation during purification and formulation of therapeutic proteins .

- Research indicates that it may alter the structural conformation of proteins, affecting their stability and activity .

- Adverse interactions may occur when administered intravenously, including nausea and allergic reactions in some patients .

Several compounds share similarities with arginine hydrochloride due to their structural or functional characteristics:

| Compound | Structure/Properties | Unique Aspects |

|---|---|---|

| L-Citrulline | A non-essential amino acid involved in nitric oxide production | Precursor to arginine; enhances endurance performance |

| L-Lysine | An essential amino acid that supports immune function | Different side chain structure; does not produce nitric oxide |

| Guanidine Hydrochloride | A denaturing agent used in protein studies | Stronger denaturing properties than arginine; affects protein stability |

| L-Taurine | A sulfonic acid involved in bile salt formation | Different functional role; not an amino acid |

Arginine hydrochloride's unique guanidino group allows it to participate in biochemical pathways involving nitric oxide production and protein stabilization, setting it apart from these similar compounds.

Esterification and Hydrochloride Salt Formation

The traditional synthesis of arginine hydrochloride primarily relies on esterification reactions followed by hydrochloride salt formation. The most widely employed method involves the reaction of L-arginine with alcohols in the presence of thionyl chloride as both a reagent and catalyst [1] [2]. This approach provides several advantages including high yields, efficient water removal from the reaction system, and complete dryness maintenance which facilitates the esterification process [1].

The mechanism involves the initial formation of arginine ethyl ester through esterification, followed by treatment with hydrochloric acid to form the hydrochloride salt. The process typically employs absolute ethanol cooled to -5 to 0°C, with dropwise addition of thionyl chloride over 30 minutes, followed by the addition of L-arginine and controlled heating to 25-30°C for 2 hours, then refluxing at 75-80°C for an additional 2 hours [1] [2]. This method consistently achieves yields of 85-91% with high product purity.

An alternative traditional approach utilizes the benzylidene derivative formation method, originally developed for arginine isolation from natural sources [3] [4]. This process involves the condensation of arginine with benzaldehyde to form crystalline benzylidenearginine, which upon hydrolysis in dilute hydrochloric acid yields arginine hydrochloride with yields ranging from 80-95% [3] [4]. The benzylidenearginine intermediate provides excellent purification capabilities, as it readily crystallizes from aqueous solutions and effectively removes impurities commonly found in protein hydrolysates.

The racemization-based synthesis method represents another traditional approach, particularly useful for producing D-arginine hydrochloride [5]. This method involves dissolving L-arginine hydrochloride in glacial acetic acid with salicylaldehyde as a catalyst, followed by refluxing at 95-105°C for 6-8 hours to obtain DL-arginine hydrochloride with yields of 70-80% [5]. Subsequent enzymatic resolution using acylase allows for the separation of the desired enantiomer.

Catalytic Mechanisms in Industrial Production

Industrial production of arginine hydrochloride employs sophisticated catalytic mechanisms to optimize yield, purity, and economic viability. The catalytic esterification process utilizes thionyl chloride not merely as a reagent but as an active catalyst that facilitates multiple reaction pathways simultaneously [2]. The mechanism involves the formation of an acyl chloride intermediate from the carboxylic acid group of arginine, followed by nucleophilic attack by the alcohol to form the ester bond.

The industrial process operates under carefully controlled conditions with internal temperatures maintained at 20°C or higher during thionyl chloride addition to ensure gentle reaction progression and prevent sudden temperature increases that could lead to safety hazards [2]. The continuous or intermittent addition of thionyl chloride allows for precise control over reaction kinetics and minimizes the accumulation of unreacted reagents that could cause violent reactions during temperature elevation.

Enzymatic catalytic mechanisms have gained significant importance in industrial arginine hydrochloride production, particularly through fermentation processes [6] [7]. The arginine biosynthetic pathway in microorganisms involves a series of enzymatic reactions starting from glutamate, proceeding through N-acetylglutamate synthetase, N-acetylglutamate 5-phosphotransferase, and N-acetylglutamate 5-phosphate reductase to ultimately produce arginine [6]. Industrial fermentation processes utilizing Corynebacterium glutamicum have achieved remarkable production levels of 81.2-92.5 g/L with yields of 0.35-0.40 g arginine per gram carbon source [8].

The fermentation-based catalytic mechanism offers several advantages including the absence of arginine-degrading enzymes in certain bacterial strains, strong metabolic flux toward L-glutamate formation, and the ability to utilize inexpensive carbon sources such as cassava bagasse and jackfruit seed powder [7]. The optimal fermentation conditions require precise control of temperature (30-37°C), pH (6.5-7.8), and carbon-to-nitrogen ratios (optimal C/N ratio of 6) to maximize arginine production while minimizing nitrogen waste [9].

Advanced catalytic mechanisms in industrial production also incorporate biocatalytic synthesis using plant peptidases, particularly papain from Carica papaya latex [10]. This enzymatic approach achieves yields exceeding 90% for certain arginine derivatives while operating under milder conditions compared to chemical synthesis. The biocatalytic mechanism involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack to form the desired product with high selectivity and minimal side product formation.

Novel Synthetic Approaches

Solvent-Free and Green Chemistry Techniques

The development of environmentally sustainable synthesis methods for arginine hydrochloride has led to significant innovations in solvent-free and green chemistry approaches. These methodologies address growing environmental concerns while maintaining high efficiency and product quality. Solvent-free enzymatic synthesis represents a particularly promising approach, utilizing lipases and other enzymes to catalyze reactions in the absence of organic solvents [11].

The enzymatic synthesis of arginine derivatives employs papain adsorbed onto polyamide as a biocatalyst, achieving yields higher than 90% for N-benzoyl-arginine decyl amide and 80% for N-benzoyl-arginine dodecyl amide [10]. This approach utilizes N-benzoyl-arginine ethyl ester hydrochloride as the arginine donor and various amines as nucleophiles for condensation reactions. The process operates at temperatures of 44-50°C for 12-24 hours, significantly reducing energy consumption compared to traditional high-temperature methods.

Microwave-assisted synthesis has emerged as a revolutionary green chemistry technique for arginine hydrochloride production [12]. This method dramatically reduces reaction times from hours to minutes while maintaining high yields. Microwave-assisted solid-phase peptide synthesis employing arginine derivatives operates at 75°C with 30 W power for 4-10 minutes, compared to traditional room temperature methods requiring several hours [12]. The technique achieves yields of 85-95% while significantly reducing energy consumption and processing time.

Hydrothermal synthesis represents another innovative green chemistry approach, utilizing water as the primary reaction medium under elevated temperature and pressure conditions [13]. This method synthesizes amino acids including arginine from simple precursors at temperatures of 200-275°C over 0.2-2 hours, achieving yields of 60-80%. The hydrothermal approach eliminates the need for organic solvents and harsh chemical reagents, making it environmentally benign while providing access to amino acids under conditions that may have existed in primitive Earth environments.

Solid-phase synthesis techniques have been optimized for green chemistry applications, particularly in the synthesis of arginine-containing peptides and derivatives [14] [15]. These methods eliminate side-chain orthogonal protective groups, significantly improving atom economy and reducing waste generation during synthesis. The solid-phase approach using side-chain unprotected arginine achieves yields of 70-85% while minimizing solvent usage and waste production [14].

The implementation of solvent-free conditions in arginine derivative synthesis utilizes melted substrates as both reagent and solvent, eliminating the need for organic solvents entirely [11]. This approach employs lauric acid melted at temperatures above 44°C as both the acylating agent and reaction medium, achieving efficient contact between solid substrates and liquid reactants. The method demonstrates excellent versatility with both regioselective and non-selective lipases, taking advantage of spontaneous intramolecular acyl-migration reactions to optimize product distribution.

Optimization of Reaction Parameters (Temperature, pH, Catalysts)

The optimization of reaction parameters represents a critical aspect of novel synthetic approaches for arginine hydrochloride production. Temperature optimization plays a fundamental role in maximizing yields while minimizing side reactions and energy consumption. Research has demonstrated that optimal temperatures vary significantly depending on the synthetic route employed, ranging from room temperature for crystallization processes to 275°C for hydrothermal synthesis [13].

For enzymatic synthesis, temperature optimization reveals optimal ranges of 35-40°C for most biocatalytic processes [16]. Studies on arginine deaminase production show maximum enzyme activity at 37°C, with significant decreases in activity observed above and below this temperature [16]. The temperature dependence of enzymatic reactions follows typical Arrhenius behavior, where increased temperature enhances reaction rates up to an optimal point, beyond which enzyme denaturation becomes significant.

pH optimization represents another crucial parameter, with different synthesis routes requiring specific pH ranges for optimal performance. Esterification reactions typically require acidic conditions (pH 1-2) to protonate the carbonyl oxygen and enhance electrophilicity [17]. In contrast, enzymatic processes generally operate optimally at near-neutral to slightly alkaline conditions (pH 7.2-8.0) to maintain enzyme stability and activity [16]. Fermentation processes require careful pH control within the range of 6.5-7.8 to optimize microbial growth and arginine production [9].

The optimization of pH in enzymatic systems reveals complex relationships between enzyme activity and environmental conditions. Studies on arginine esterase demonstrate that optimal activity requires ionization of groups with pKa values around 7, suggesting the presence of carboxylate groups in the enzyme active site [18]. The pH profiles show that enzyme-substrate complexes can significantly alter the apparent pKa values, indicating dynamic interactions between substrate binding and catalytic activity.

Catalyst optimization encompasses both the selection of appropriate catalytic systems and the determination of optimal loading levels. For chemical synthesis, thionyl chloride serves as both reagent and catalyst, with loadings of 1.25 equivalents providing optimal conversion while minimizing side reactions [19]. The catalyst addition methodology significantly impacts reaction safety and efficiency, with continuous or intermittent addition at controlled temperatures preventing violent exothermic reactions [2].

Enzymatic catalyst optimization focuses on enzyme loading, immobilization methods, and reaction medium composition. Biocatalytic synthesis using papain achieves optimal results with enzyme loadings of 0.02 weight ratio relative to substrate, operating in aqueous media with pH buffering to maintain optimal conditions [10]. The use of immobilized enzymes on polyamide supports enhances catalyst stability and allows for easier product separation and catalyst recovery.

Advanced optimization strategies employ response surface methodology and design of experiments to identify optimal parameter combinations. Studies on fermentation-based arginine production demonstrate that simultaneous optimization of temperature, pH, agitation rate, and carbon-to-nitrogen ratios can achieve theoretical yields approaching 88% of maximum possible production [20]. The optimal fermentation conditions include temperature control at 30°C, pH maintenance at 7.8, agitation at 820 rpm, and fed-batch glucose addition at 60% concentration.

The integration of process analytical technology enables real-time monitoring and optimization of critical parameters during synthesis. Temperature profiling using advanced control systems maintains precise thermal conditions throughout multi-step synthesis procedures, while pH monitoring with automated titration systems ensures optimal conditions for enzymatic and chemical transformations. These advanced optimization approaches consistently achieve higher yields, improved product quality, and enhanced process sustainability compared to traditional empirical optimization methods.

Arginine hydrochloride exhibits distinct thermal behavior characterized by well-defined decomposition patterns rather than conventional melting. The compound demonstrates thermal decomposition at temperatures ranging from 216°C to 236°C, with variations depending on the analytical method employed and heating rate [1] [2] [3] [4]. Fisher Scientific reports a melting point of 216°C with decomposition, while ChemicalBook indicates a melting point range of 226-230°C [2] [3]. More comprehensive thermal analysis studies using simultaneous differential scanning calorimetry, thermogravimetric analysis, and quantitative mass spectrometry reveal that arginine decomposes at a peak temperature of 236°C [5].

The thermal decomposition of arginine hydrochloride follows a complex degradation pathway that produces volatile products including ammonia, water, and trace amounts of carbon dioxide. Studies demonstrate that the decomposition process follows first-order reaction kinetics, with the primary decomposition products being ammonia (1.09 ± 0.04 mol/mol), water (0.87 ± 0.02 mol/mol), and minimal carbon dioxide (0.07 ± 0.01 mol/mol) [5]. The total mass loss during thermal decomposition amounts to approximately 47 Daltons per molecule, with an endothermic heat requirement of 54 kilojoules per mole [5].

The degradation kinetics of arginine hydrochloride show temperature-dependent behavior consistent with Arrhenius equation modeling. The thermal stability is maintained under normal storage conditions below 200°C, but rapid decomposition occurs above 220°C [4] [6]. Unlike simple melting, the thermal decomposition involves formation of solid residues rich in peptide bonds, indicating intramolecular cyclization reactions during the thermal degradation process [5].

Differential scanning calorimetry analysis reveals characteristic endothermic peaks corresponding to the decomposition temperature, with visual observations showing solid-to-liquid transformation accompanied by vigorous gas evolution at the peak temperature [5]. The thermal decomposition mechanism appears to involve dehydration cyclization similar to other amino acid salts, producing cyclic compounds as intermediate products before complete degradation [7] [8].

Solubility Profiles in Polar and Nonpolar Solvents

Arginine hydrochloride demonstrates exceptional solubility in polar solvents while remaining virtually insoluble in nonpolar systems. The compound exhibits remarkable aqueous solubility, with quantitative measurements indicating 75.1 grams per 100 grams of water at 20°C [9]. Alternative specifications report water solubility as 100 milligrams per milliliter, with the ability to form clear 1 molar solutions at room temperature [10] [11].

The solubility behavior in polar organic solvents shows moderate to limited dissolution capacity. In ethanol, arginine hydrochloride achieves approximately 3 milligrams per milliliter solubility, while dimethyl sulfoxide and dimethylformamide support similar dissolution levels around 5 milligrams per milliliter [11]. Hot alcoholic solutions demonstrate slightly enhanced solubility compared to room temperature conditions, though the compound remains only slightly soluble even under elevated temperature conditions [10] [3].

The enhanced aqueous solubility compared to organic solvents reflects the ionic nature of arginine hydrochloride and its strong hydration capacity. The guanidinium group and amino acid backbone form extensive hydrogen bonding networks with water molecules, facilitating dissolution in aqueous environments [12] [13]. Studies examining the effect of arginine on protein solubility demonstrate that the compound can enhance solubility of other substances by factors exceeding 15-fold compared to pure water systems [14].

In nonpolar solvents such as diethyl ether, arginine hydrochloride exhibits complete insolubility, consistent with the highly polar and ionic character of the compound [10]. The dramatic difference in solubility between polar and nonpolar systems underscores the importance of solvent polarity in determining dissolution behavior. Phosphate buffered saline solutions at physiological pH support free dissolution of arginine hydrochloride, making it suitable for biological applications [11].

Temperature-dependent solubility studies reveal that aqueous solubility increases significantly with elevated temperatures. The solubility relationship follows logarithmic temperature dependence according to the equation: log S = 1.6532 + 0.01301t, where S represents solubility and t represents temperature in degrees Celsius [15]. This temperature coefficient indicates substantial enhancement of dissolution capacity with thermal input, reflecting the endothermic nature of the dissolution process.

Hygroscopicity and Crystalline Phase Transitions

Arginine hydrochloride exhibits pronounced hygroscopic properties, requiring careful moisture control during storage and handling. The compound readily absorbs atmospheric moisture, with this characteristic being consistently reported across multiple sources as a critical handling consideration [10] [16] [17] [3]. The hygroscopic nature necessitates storage in desiccated conditions and protection from ambient humidity to maintain crystal integrity and prevent caking or agglomeration.

The crystalline structure of arginine hydrochloride exists primarily in monoclinic crystal system arrangements, particularly in the monohydrate form. Single crystal studies confirm the space group assignment as C2, with the molecular arrangement characterized by extensive hydrogen bonding networks involving the chloride counterion, amino acid backbone, and guanidinium side chain [18] [19]. The crystal packing demonstrates characteristic interactions where chloride ions act as hydrogen bond acceptors, coordinating with donor groups from three different molecular cations [20].

Polymorphic behavior represents a significant aspect of arginine hydrochloride solid-state chemistry. The compound crystallizes into multiple distinct crystal forms, with at least three well-characterized polymorphic structures documented in the literature [20] [21]. These polymorphic forms exhibit different lattice energies and stability relationships, with solution-mediated phase transformations occurring between different forms under specific crystallization conditions [20] [22]. Controlled crystallization studies demonstrate that polymorph selection can be influenced by solvent composition, temperature, and crystallization methodology [21].

Low-temperature phase transitions constitute another important crystalline property of arginine hydrochloride. Raman spectroscopic investigations reveal reversible phase transitions occurring between 100 and 110 Kelvin [23] [18]. These low-temperature transitions involve conformational changes in the arginine molecules, primarily affecting the hydrogen bonding patterns and molecular orientations within the crystal lattice [23]. The phase transition appears to be driven by modifications in nitrogen-hydrogen to oxygen hydrogen bonding interactions, with oxygen atoms belonging to either water molecules or carboxylate groups of adjacent arginine molecules [18].

The hygroscopic properties significantly impact formulation considerations for arginine hydrochloride. Studies examining lyophilized protein formulations containing arginine hydrochloride demonstrate that additional moisture-buffering excipients must be incorporated to counteract the hygroscopic effects [16]. Combinations with mannitol and trehalose have proven effective in reducing moisture sorption while maintaining the beneficial protein-stabilizing properties of arginine hydrochloride [16]. The water uptake behavior follows characteristic patterns with rapid initial absorption followed by slower diffusion-limited uptake, reaching equilibrium values of approximately 130-150 milligrams of water per gram of material after 24 hours exposure to atmospheric humidity [24].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

222 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 204 of 332 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 128 of 332 companies with hazard statement code(s):;

H315 (98.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.

EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.

EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.

For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.

Pharmacology

ATC Code

B05 - Blood substitutes and perfusion solutions

B05X - I.v. solution additives

B05XB - Amino acids

B05XB01 - Arginine hydrochloride

Mechanism of Action

Pictograms

Irritant

Other CAS

15595-35-4

Absorption Distribution and Excretion

Metabolism Metabolites

PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-ARGININE IS ALPHA-KETO-GAMMA-GUANIDOVALERIC ACID; PRODUCT OF DECARBOXYLATION IS AGMATINE. PATHWAYS & PRODUCTS OF METABOLISM: ARGININE YIELDS ORNITHINE + UREA; ARGININE YIELDS CITRULLINE + NH3; ARGININE + GLYCINE YIELDS GUANIDOACETIC ACID + ORNITHINE /FROM TABLE/

Associated Chemicals

Wikipedia

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

It is precipitated as the flavinate from gelatin hydrolyzate in industry.

L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

L-Arginine, hydrochloride (1:1): ACTIVE

Analytic Laboratory Methods

CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

2: Roy D, Rajyaguru PI. Suppressor of clathrin deficiency (Scd6)-An emerging RGG-motif translation repressor. Wiley Interdiscip Rev RNA. 2018 May 22:e1479. doi: 10.1002/wrna.1479. [Epub ahead of print] Review. PubMed PMID: 29790275.

3: Tan W, Wang W, Ma Q. Physiological and Pathological Function of Serine/Arginine-Rich Splicing Factor 4 and Related Diseases. Biomed Res Int. 2018 Feb 12;2018:3819719. doi: 10.1155/2018/3819719. eCollection 2018. Review. PubMed PMID: 29789787; PubMed Central PMCID: PMC5896335.

4: Ozaki M, Ozawa T, Yamada Y. Development of a New In Vivo Optical Probe for Biological Diagnosis and Therapy. In: Nakao K, Minato N, Uemoto S, editors. Innovative Medicine: Basic Research and Development [Internet]. Tokyo: Springer; 2015. Available from http://www.ncbi.nlm.nih.gov/books/NBK500343/ PubMed PMID: 29787177.

5: Hu ML, Zheng G, Zhang YD, Yan X, Li XC, Lin H. Effect of desensitizing toothpastes on dentine hypersensitivity: A systematic review and meta-analysis. J Dent. 2018 May 19. pii: S0300-5712(18)30129-5. doi: 10.1016/j.jdent.2018.05.012. [Epub ahead of print] Review. PubMed PMID: 29787782.

6: Bazer FW, Wang X, Johnson GA, Wu G. Select nutrients and their effects on conceptus development in mammals. Anim Nutr. 2015 Sep;1(3):85-95. doi: 10.1016/j.aninu.2015.07.005. Epub 2015 Aug 6. Review. PubMed PMID: 29767122; PubMed Central PMCID: PMC5945975.

7: Ziegler TE. Measuring peripheral oxytocin and vasopressin in nonhuman primates. Am J Primatol. 2018 May 14:e22871. doi: 10.1002/ajp.22871. [Epub ahead of print] Review. PubMed PMID: 29756649.

8: Cau L, Méchin MC, Simon M. Peptidylarginine deiminases and deiminated proteins at the epidermal barrier. Exp Dermatol. 2018 May 13. doi: 10.1111/exd.13684. [Epub ahead of print] Review. PubMed PMID: 29756256.

9: Saghaleini SH, Dehghan K, Shadvar K, Sanaie S, Mahmoodpoor A, Ostadi Z. Pressure Ulcer and Nutrition. Indian J Crit Care Med. 2018 Apr;22(4):283-289. doi: 10.4103/ijccm.IJCCM_277_17. Review. PubMed PMID: 29743767; PubMed Central PMCID: PMC5930532.

10: Tafoya S, Bustamante C. Molecular switch-like regulation in motor proteins. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 19;373(1749). pii: 20170181. doi: 10.1098/rstb.2017.0181. Review. PubMed PMID: 29735735; PubMed Central PMCID: PMC5941176.

11: Holzmuller P, Geiger A, Nzoumbou-Boko R, Pissarra J, Hamrouni S, Rodrigues V, Dauchy FA, Lemesre JL, Vincendeau P, Bras-Gonçalves R. Trypanosomatid Infections: How Do Parasites and Their Excreted-Secreted Factors Modulate the Inducible Metabolism of l-Arginine in Macrophages? Front Immunol. 2018 Apr 20;9:778. doi: 10.3389/fimmu.2018.00778. eCollection 2018. Review. PubMed PMID: 29731753; PubMed Central PMCID: PMC5921530.

12: van den Berg MP, Meurs H, Gosens R. Targeting arginase and nitric oxide metabolism in chronic airway diseases and their co-morbidities. Curr Opin Pharmacol. 2018 May 2;40:126-133. doi: 10.1016/j.coph.2018.04.010. [Epub ahead of print] Review. PubMed PMID: 29729549.

13: Kim K, Choe HK. Role of hypothalamus in aging and its underlying cellular mechanisms. Mech Ageing Dev. 2018 May 2. pii: S0047-6374(18)30050-2. doi: 10.1016/j.mad.2018.04.008. [Epub ahead of print] Review. PubMed PMID: 29729230.

14: Zhou Y, Quan G, Wu Q, Zhang X, Niu B, Wu B, Huang Y, Pan X, Wu C. Mesoporous silica nanoparticles for drug and gene delivery. Acta Pharm Sin B. 2018 Mar;8(2):165-177. doi: 10.1016/j.apsb.2018.01.007. Epub 2018 Feb 12. Review. PubMed PMID: 29719777; PubMed Central PMCID: PMC5926503.

15: Karpiński TM, Adamczak A. Anticancer Activity of Bacterial Proteins and Peptides. Pharmaceutics. 2018 Apr 30;10(2). pii: E54. doi: 10.3390/pharmaceutics10020054. Review. PubMed PMID: 29710857.

16: Singh N, Ecker GF. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. Int J Mol Sci. 2018 Apr 24;19(5). pii: E1278. doi: 10.3390/ijms19051278. Review. PubMed PMID: 29695141.

17: Ganesan A. Epigenetic drug discovery: a success story for cofactor interference. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 5;373(1748). pii: 20170069. doi: 10.1098/rstb.2017.0069. Review. PubMed PMID: 29685973; PubMed Central PMCID: PMC5915713.

18: Copeland RA. Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 5;373(1748). pii: 20170080. doi: 10.1098/rstb.2017.0080. Review. PubMed PMID: 29685962; PubMed Central PMCID: PMC5915721.

19: Aliashkevich A, Alvarez L, Cava F. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Front Microbiol. 2018 Apr 6;9:683. doi: 10.3389/fmicb.2018.00683. eCollection 2018. Review. PubMed PMID: 29681896; PubMed Central PMCID: PMC5898190.

20: Mohammadi A, Rashidi E, Amooeian VG. Brain, blood, cerebrospinal fluid, and serum biomarkers in schizophrenia. Psychiatry Res. 2018 Apr 13;265:25-38. doi: 10.1016/j.psychres.2018.04.036. [Epub ahead of print] Review. PubMed PMID: 29680514.